(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a heterocyclic compound featuring a benzofuro-oxazinone core fused with a pyridine moiety. The molecule’s key structural attributes include:
- A Z-configuration at the 2-position methylene group, locking the pyridin-3-ylmethylene substituent in a defined spatial orientation.
The compound’s characterization likely relies on advanced spectroscopic techniques, such as NMR and UV spectroscopy, as outlined in standard reference texts .
Properties
IUPAC Name |
(2Z)-8-(2-phenylethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23-19-8-9-21-20(24(19)29-22(23)13-18-7-4-11-25-14-18)15-26(16-28-21)12-10-17-5-2-1-3-6-17/h1-9,11,13-14H,10,12,15-16H2/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDBTRHYDYEBGT-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the oxazine ring and the pyridine moiety. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
Introduction of the Oxazine Ring: This step often involves the reaction of the benzofuran derivative with an amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Pyridine Moiety: The final step involves the condensation of the intermediate with a pyridine derivative, often using a Wittig or Horner-Wadsworth-Emmons reaction to introduce the pyridin-3-ylmethylene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzofuroxazine have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
Research has demonstrated that oxazine derivatives possess antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions could be a focal point for developing new antibiotics or antifungal agents .
Material Science Applications
In material science, compounds like (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be utilized to create novel materials with unique properties.
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for use in OLEDs. Its ability to emit light when an electric current is applied can be harnessed for display technologies. Research into the photophysical properties of similar compounds has shown that they can achieve high efficiency in light emission .
Polymer Chemistry
Incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Studies suggest that such modifications can lead to materials with improved durability and resistance to environmental degradation.
Research Tool in Biological Studies
The compound may serve as a valuable research tool in biological studies due to its ability to interact with various biomolecules.
G Protein-Coupled Receptor Modulation
Compounds structurally related to (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been investigated for their role as modulators of G protein-coupled receptors (GPCRs). These receptors are pivotal in numerous physiological processes and are major drug targets. Understanding how this compound interacts with GPCRs could lead to advancements in drug design .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is another area of interest. By studying its interactions with specific enzymes, researchers can gain insights into metabolic pathways and identify new therapeutic targets.
Mechanism of Action
The mechanism of action of (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Fluorination (e.g., 4-fluorophenethyl in ) enhances lipophilicity and may improve blood-brain barrier penetration. Pyridine Position: Pyridin-3-yl vs. Methoxy Groups (e.g., 3-methoxybenzylidene in ) increase solubility but may reduce metabolic stability due to oxidative demethylation pathways.
Configuration and Spatial Arrangement :
- The Z-configuration in all analogs ensures consistent spatial orientation, critical for receptor binding. E-isomers (if present) would exhibit distinct steric and electronic profiles.
Molecular weight variations (estimated ~400–450 g/mol) influence bioavailability and diffusion rates.
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy: The benzofuro-oxazinone core generates distinct ¹H-NMR signals for aromatic protons (δ 6.5–8.5 ppm) and oxazinone carbonyl groups (δ ~170 ppm in ¹³C-NMR) . Substituents like fluorine or methoxy groups introduce characteristic splitting patterns (e.g., fluorine-coupled doublets in ).
- UV-Vis Spectroscopy: Conjugated systems (e.g., pyridine-benzofuro-oxazinone) absorb in the 250–300 nm range, with shifts depending on substituent electron-withdrawing/donating effects .
Pharmacological Implications
Fluorinated analogs () may exhibit enhanced antimicrobial potency due to increased membrane permeability.
Biological Activity
(Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features suggest various interactions with biological macromolecules, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is C24H20N2O3, with a molecular weight of 384.435 g/mol. The compound's structure includes a benzofuran core fused with an oxazine ring and a pyridine moiety, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular signaling pathways.
- DNA Interaction : Potential interactions with nucleic acids could affect gene expression and cellular proliferation.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit antimicrobial properties. For instance, complexes formed with this type of ligand displayed moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess potential as an antimicrobial agent.
Anticancer Potential
Research indicates that compounds with similar structural motifs have been evaluated for anticancer activity. The unique arrangement of functional groups in (Z)-8-phenethyl-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may enable it to disrupt cancer cell signaling pathways or induce apoptosis in malignant cells. Further studies are needed to elucidate its specific mechanisms in cancer therapy.
Neuroprotective Effects
Given the increasing interest in neuroprotective agents for treating neurodegenerative diseases, the potential neuroprotective effects of this compound are worth investigating. Compounds with similar structures have shown promise in modulating neuroinflammation and protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
